molecular formula C10H16N4O4S B1431129 N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-72-3

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Cat. No. B1431129
M. Wt: 288.33 g/mol
InChI Key: BEYGJLFDGHYOAP-UHFFFAOYSA-N
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Description

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, also known as S-adenosyl-L-methionine (SAM), is a naturally occurring molecule in the human body that plays an essential role in various biochemical pathways. SAM is involved in the synthesis of neurotransmitters, DNA, RNA, and proteins, and it also serves as a methyl donor in many biological reactions.

Mechanism Of Action

SAM acts as a methyl donor in various biological reactions, including DNA and protein methylation. SAM donates its methyl group to various acceptor molecules, such as DNA, RNA, and proteins, which can affect their structure and function. SAM also plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are essential for the proper functioning of the nervous system.

Biochemical And Physiological Effects

SAM has been shown to have various biochemical and physiological effects on the human body. SAM has been shown to improve liver function and reduce inflammation in the liver. SAM has also been shown to have antidepressant effects by increasing the levels of neurotransmitters in the brain. SAM has been shown to have a positive effect on joint health and reduce pain and inflammation in patients with osteoarthritis.

Advantages And Limitations For Lab Experiments

SAM has several advantages for lab experiments, such as its stability and easy availability. SAM is also a naturally occurring molecule in the human body, which makes it an ideal candidate for studying various biological pathways. However, SAM has some limitations, such as its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for SAM research. One potential area of research is the development of SAM-based therapies for the treatment of liver disease, depression, and osteoarthritis. Another area of research is the identification of new biological pathways that are regulated by SAM, which can provide insights into the role of SAM in various biological processes. Additionally, the development of new methods for SAM synthesis and purification can improve its availability and reduce its cost, making it more accessible for research and clinical applications.
Conclusion:
In conclusion, SAM is a naturally occurring molecule in the human body that plays an essential role in various biochemical pathways. SAM has potential therapeutic applications in the treatment of various diseases, such as depression, osteoarthritis, and liver disease. SAM's biochemical and physiological effects on the human body have been extensively studied, and its use in lab experiments has several advantages and limitations. There are several future directions for SAM research, which can provide valuable insights into the role of SAM in various biological processes and the development of new therapies for various diseases.

Scientific Research Applications

SAM has been extensively studied in the field of biochemistry and molecular biology due to its essential role in many biological pathways. SAM has been shown to have potential therapeutic applications in the treatment of various diseases such as depression, osteoarthritis, and liver disease.

properties

IUPAC Name

N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYGJLFDGHYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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